4-bromo-N,N-dibutylbenzenesulfonamide
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Overview
Description
4-bromo-N,N-dibutylbenzenesulfonamide is an organic compound with the molecular formula C14H22BrNO2S. It is a member of the sulfonamide family, which are compounds containing a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-bromo-N,N-dibutylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Chemical Reactions Analysis
4-bromo-N,N-dibutylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N,N-dibutylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-dibutylbenzenesulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing its interactions with molecular targets .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N,N-dibutylbenzenesulfonamide include:
4-bromo-N-butylbenzenesulfonamide: This compound has a similar structure but with a shorter alkyl chain.
4-bromo-N,N-dimethylbenzenesulfonamide: This compound has methyl groups instead of butyl groups, affecting its physical and chemical properties.
N-butylbenzenesulfonamide: Lacks the bromine atom, which significantly alters its reactivity and applications
Properties
IUPAC Name |
4-bromo-N,N-dibutylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQOUMWHFGGVCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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